2-Amino-4-fluoro-5-methoxy-benzonitrile
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Overview
Description
2-Amino-4-fluoro-5-methoxy-benzonitrile is an organic compound with the molecular formula C8H7FN2O. It is a white crystalline solid with a distinct odor. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methoxy-benzonitrile typically involves the reaction of 4-fluoro-2-methoxybenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound can be achieved through a green synthesis route using ionic liquids as recycling agents. This method involves the conversion of benzaldehyde to benzonitrile using hydroxylamine hydrochloride and ionic liquids, which act as co-solvents, catalysts, and phase separation agents .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-5-methoxy-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and sodium hydride are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Amino-4-fluoro-5-methoxy-benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing heterocyclic compounds and ligands for catalytic reactions.
Biology: The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methoxy-benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. It can also participate in electron transfer reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
4-Fluoro-2-methoxybenzonitrile: Similar in structure but lacks the amino group.
2-Amino-5-fluorobenzonitrile: Similar but lacks the methoxy group.
4-Amino-2-fluoro-5-methoxybenzonitrile: Similar but with different positioning of functional groups.
Uniqueness: 2-Amino-4-fluoro-5-methoxy-benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound in various scientific and industrial fields .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3 |
InChI Key |
XLMZVLIGYAMBTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)F |
Origin of Product |
United States |
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